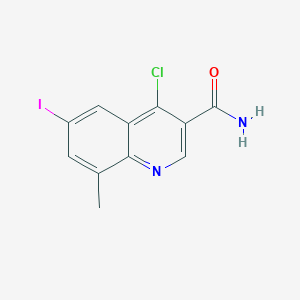
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide
Descripción general
Descripción
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C11H8ClIN2O and its molecular weight is 346.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide is a synthetic derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClI N2O, with a molecular weight of approximately 292.54 g/mol. The presence of chlorine and iodine atoms at specific positions on the quinoline ring significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClIN2O |
| Molecular Weight | 292.54 g/mol |
| Functional Groups | Carboxamide, halogens |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives with halogen substitutions, particularly iodine and chlorine, enhance the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Klebsiella pneumoniae | 20 µg/mL |
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 18.5 |
| A549 (lung) | 22.0 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit hematopoietic prostaglandin D synthase, which plays a critical role in inflammatory responses.
Structure-Activity Relationship (SAR)
The structural modifications of quinoline derivatives significantly impact their biological activities. The introduction of halogens at the 4 and 6 positions on the quinoline ring enhances antimicrobial potency while maintaining low cytotoxicity levels in mammalian cells.
Figure 1: Structure-Activity Relationship Overview
SAR Overview
Case Studies
- Antiviral Activity : A study investigated the antiviral properties of related quinoline derivatives against H5N1 influenza virus. The results indicated that modifications at the carboxamide position could lead to increased antiviral potency while reducing cytotoxic effects on host cells .
- Inhibition of Endocytosis : Another research focused on the impact of this compound on endocytic pathways in cancer cells, demonstrating a significant reduction in transferrin uptake, suggesting a potential role in inhibiting tumor growth through interference with nutrient uptake .
Propiedades
IUPAC Name |
4-chloro-6-iodo-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O/c1-5-2-6(13)3-7-9(12)8(11(14)16)4-15-10(5)7/h2-4H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDICSCUTKUVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















